An In-depth Technical Guide to the Structure of Biotin-PEG(4)-SS-Azide
An In-depth Technical Guide to the Structure of Biotin-PEG(4)-SS-Azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure and functional components of Biotin-PEG(4)-SS-Azide, a versatile heterobifunctional crosslinker. This reagent is integral to various applications in biotechnology and drug development, including bioconjugation, affinity labeling, and the construction of antibody-drug conjugates (ADCs).
Molecular Structure Overview
Biotin-PEG(4)-SS-Azide is a complex molecule engineered with distinct functional domains: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide (B81097) group. Each component imparts specific properties to the molecule, making it a powerful tool for covalently linking biomolecules.
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Biotin Moiety: This is Vitamin H (or B7), renowned for its exceptionally high and specific binding affinity to avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly sensitive detection and purification systems.
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PEG(4) Spacer: The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain. Its inclusion in the structure serves several critical purposes: it enhances the aqueous solubility of the entire molecule and any conjugate it forms, it reduces the potential for aggregation of the labeled biomolecule, and it provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance during binding to streptavidin or avidin.[1][2][3]
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Disulfide (SS) Bond: This covalent bond between two sulfur atoms is a key feature, rendering the linker cleavable. The disulfide bridge is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4][5] This cleavability is highly advantageous for applications requiring the release of a captured biomolecule from an avidin/streptavidin support.[4]
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Azide (N3) Group: The terminal azide group is a reactive handle for "click chemistry".[6][7] Specifically, it can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (like DBCO or BCN) to form a stable triazole linkage.[6][7][8] This bioorthogonal reaction allows for the precise and stable conjugation of the biotin linker to a target molecule in complex biological environments without cross-reactivity.
Physicochemical Properties
The quantitative data for Biotin-PEG(4)-SS-Azide and a related, non-cleavable variant are summarized below for comparison.
| Property | Biotin-PEG(4)-SS-Azide | Biotin-PEG(4)-Azide |
| Molecular Formula | C29H52N8O8S3 | C20H36N6O6S |
| Molecular Weight | 736.97 g/mol [7] | 488.6 g/mol [1][2][9] |
| Key Feature | Cleavable Disulfide Bond | Non-cleavable |
| CAS Number | 1260247-52-6[6] | 1309649-57-7[1][2] or 875770-34-6[3][10] |
Experimental Protocol: General Procedure for Biotinylation using Click Chemistry
This section outlines a generalized protocol for labeling an alkyne-modified protein with Biotin-PEG(4)-SS-Azide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
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Biotin-PEG(4)-SS-Azide
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Copper(II) sulfate (B86663) (CuSO4) solution
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Reducing agent solution (e.g., sodium ascorbate)
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Ligand (e.g., THPTA) to stabilize the Cu(I) ion
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Desalting column for purification
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of Biotin-PEG(4)-SS-Azide in a water-miscible organic solvent like DMSO.
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Prepare stock solutions of CuSO4 and sodium ascorbate (B8700270) in water.
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-modified protein solution.
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Add the Biotin-PEG(4)-SS-Azide stock solution to the protein solution. The molar excess of the biotin reagent will depend on the protein and the desired degree of labeling.
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Premix the CuSO4 and ligand solution, then add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).
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Add the copper catalyst mixture to the protein/biotin-reagent solution to initiate the click reaction.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary.
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Purification:
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Remove the excess unreacted Biotin-PEG(4)-SS-Azide and reaction catalysts using a desalting column or through dialysis.
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Verification of Labeling (Optional):
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The successful biotinylation can be confirmed using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.
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Visualizations
The following diagrams illustrate the modular structure of Biotin-PEG(4)-SS-Azide and a typical experimental workflow for its use.
Caption: Modular components of the Biotin-PEG(4)-SS-Azide crosslinker.
Caption: Workflow for labeling a protein with Biotin-PEG(4)-SS-Azide.
References
- 1. chempep.com [chempep.com]
- 2. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biotin-PEG4-N3 | CAS:1309649-57-7 | Biopharma PEG [biochempeg.com]
- 10. Biotin-PEG4-N3 | 875770-34-6 [chemicalbook.com]
